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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on GSK3739936,
an allosteric inhibitor of HIV-1 integrase. The information is based on published in vivo studies
and is intended to guide researchers in designing future experiments.

Introduction

GSK3739936 (also known as BMS-986180) is a novel allosteric inhibitor of HIV-1 integrase
(ALLINTI).[1][2][3] Its mechanism of action involves binding to a pocket at the interface of two
integrase monomers, which promotes aberrant integrase multimerization.[1][2][3] This
ultimately leads to the production of viral particles that are deficient in replication.[1][2][3] While
showing promise due to its potent in vitro activity and favorable pharmacokinetic profile in
preclinical species, its development was halted due to adverse findings in rat toxicology
studies.[1][2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1
Integrase

GSK3739936 targets the HIV-1 integrase enzyme, which is crucial for the replication of the
virus. Unlike integrase strand transfer inhibitors (INSTIs), GSK3739936 acts allosterically. This
dual mechanism of action involves:
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« Inhibition of IN-LEDGF/p75 Interaction: It interferes with the interaction between integrase
(IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is
important for the transport of the pre-integration complex into the nucleus and its tethering to
chromatin.

o Promotion of Aberrant IN Multimerization: It induces conformational changes in the integrase
dimer, leading to the formation of non-functional multimers. This disrupts the normal
assembly of the viral core, resulting in the production of non-infectious virions.[1][2][3]
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Caption: Mechanism of action of GSK3739936 in the HIV-1 replication cycle.
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Pharmacokinetic Profile

Preclinical studies indicated that GSK3739936 possessed a good pharmacokinetic (PK) profile
in animal models, which suggested the potential for a low predicted human efficacious dose.[1]
[2][3] However, specific quantitative PK parameters from these studies are not publicly
available.

Toxicology Studies

Further development of GSK3739936 was discontinued due to findings from rat toxicology
studies.[1][2][3]

Summary of Toxicology Findings

Animal Model Dose Findings Reference

Lipid vacuolation in
Rat 500 mg/kg/day ] ] [4]
the liver and kidneys

Experimental Protocols

While detailed protocols from the specific studies on GSK3739936 are not fully published, the
following represents a general methodology for conducting toxicology and pharmacokinetic
studies in rats based on standard practices in the field.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of GSK3739936 after a single oral or
intravenous administration.

Materials:
e GSK3739936

¢ Vehicle for dosing (e.g., 90:10 PEG-400/EtOH for 1V, 90:5:5 PEG-400/EtOH/TPGS for oral)
[4]

e Male Sprague-Dawley rats[4]
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» Blood collection supplies (e.g., tubes with anticoagulant)
» Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

Fast animals overnight prior to dosing.

o Administer GSK3739936 via the desired route (oral gavage or intravenous injection). A
typical IV dose for such studies might be 1 mg/kg, and an oral dose could be 5 mg/kg.[4]

o Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24
hours post-dose).[5]

e Process blood to separate plasma.

e Analyze plasma samples to determine the concentration of GSK3739936 using a validated
analytical method.

o Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral
bioavailability.

M0vernight Fasnng)—»[‘\dm'”'a’i;?gf;;"’gg%)—»(sﬂial Blood cmlecmnHMasma Separat\orD—>[LC-MS/MS Analysis)—»(Pharmacokinetic Analysls)—»@
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Caption: Workflow for a single-dose pharmacokinetic study in rats.

Protocol 2: Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of GSK3739936 following repeated daily
administration.

Materials:

e GSK3739936
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Vehicle for dosing

Male and female Sprague-Dawley rats

Equipment for clinical observations, body weight, and food consumption measurements

Equipment for hematology, clinical chemistry, and urinalysis

Necropsy and histology supplies
Procedure:
e Acclimate animals for a minimum of one week.

e Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and
high doses of GSK3739936). A high dose of 500 mg/kg/day was noted to cause toxicity.[4]

o Administer the compound or vehicle daily for a specified duration (e.g., 7 or 14 days).
e Perform daily clinical observations.
e Measure body weight and food consumption regularly.

» At the end of the treatment period, collect blood for hematology and clinical chemistry
analysis, and urine for urinalysis.

o Perform a full necropsy on all animals.

o Collect selected organs and tissues for histopathological examination, with a particular focus
on the liver and kidneys based on known toxicities.[4]
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Caption: General workflow for a repeat-dose toxicology study.

Conclusion and Future Directions
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The preclinical data on GSK3739936 highlight the potential of allosteric HIV-1 integrase
inhibitors as a therapeutic class. However, the toxicology findings in rats underscore the
importance of thorough safety assessments in drug development. Future research on
compounds with a similar mechanism of action should include early in vitro and in vivo
screening for potential liabilities such as lipidosis. The development of related compounds,
such as GSK3839919, has aimed to mitigate the adverse effects observed with GSK3739936
while retaining potent antiviral activity.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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